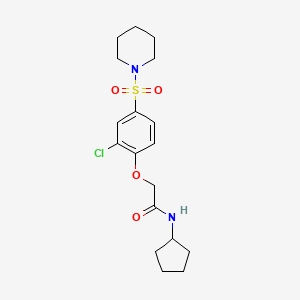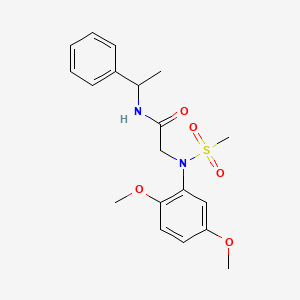![molecular formula C22H22O4 B5080667 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5080667.png)
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties . This particular compound is characterized by its chromen-2-one core structure, substituted with a phenylpropanoyl group and a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenylpropanoyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticoagulant and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it might inhibit bacterial DNA gyrase, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
Warfarin: A well-known anticoagulant with a similar coumarin structure.
Dicoumarol: Another anticoagulant derived from coumarin, used in medical applications.
Uniqueness
7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenylpropanoyl group and a propyl chain differentiates it from other coumarin derivatives, potentially leading to unique applications in research and industry .
Propiedades
IUPAC Name |
7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-4-8-17-13-20(23)26-19-12-14(2)11-18(21(17)19)25-15(3)22(24)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXXVVGERBWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B5080590.png)


![2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B5080614.png)

![2-amino-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5080630.png)
![7-amino-5-(3-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5080636.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5080645.png)
![3-(2-{5-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B5080651.png)
![2-(3-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5080662.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5080668.png)
![(5Z)-5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5080675.png)
